Bienvenue dans la boutique en ligne BenchChem!

Acetylisoniazid

Pharmaceutical analysis Bioanalysis Physicochemical characterization

Acetylisoniazid (N-acetylisoniazid) is the indispensable reference standard for accurate quantification of isoniazid metabolism. As the specific NAT2 biomarker, it uniquely enables acetylator phenotyping, bioanalytical method validation, and impurity control in ANDA filings. Unlike parent INH or other metabolites, AcINH has distinct physicochemical properties, lower plasma recovery, and unique retention behavior, making it irreplaceable for calibration and QC. Procure high-purity (>98%) standard to ensure data integrity in pharmacokinetic, toxicological, and pharmacogenomic studies.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 1078-38-2
Cat. No. B140540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylisoniazid
CAS1078-38-2
Synonyms2-Acetylhydrazide-4-pyridinecarboxylic Acid;  1-Acetyl-2-isonicotinoylhydrazine;  Acetylisoniazide;  N-Acetyl-N’-isonicotinoylhydrazine;  N-Acetylisoniazid;  N-Acetylisonicotinylhydrazide;  N-Monoacetylisoniazid;  NSC 36084; 
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCC(=O)NNC(=O)C1=CC=NC=C1
InChIInChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)
InChIKeyCVBGNAKQQUWBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylisoniazid (CAS 1078-38-2) Technical Procurement Guide: Analytical Standard & Metabolite Reference Material


Acetylisoniazid (N-acetylisoniazid, AcINH) is the primary N-acetylated metabolite of the first-line antitubercular drug isoniazid (INH), formed via N-acetyltransferase 2 (NAT2) [1]. It is a fully characterized chemical compound widely employed as a reference standard for analytical method development, validation, and quality control in pharmaceutical research and bioanalysis . Acetylisoniazid exhibits distinct physicochemical properties from its parent drug, including higher molecular weight (179.18 vs 137.14 g/mol), lower water solubility (25.51 vs 42.15 g/L at pH 7.4), and a lower fraction unbound in plasma (fu = 0.7 vs 0.9) [2]. As a metabolite, it serves as a critical biomarker for NAT2 acetylation phenotyping and is routinely quantified in pharmacokinetic, toxicological, and therapeutic drug monitoring studies [1].

Why Acetylisoniazid (CAS 1078-38-2) Cannot Be Replaced by Isoniazid or Other Metabolites in Analytical Workflows


Substituting acetylisoniazid with isoniazid (INH) or other hydrazine metabolites such as acetylhydrazine (AcHz) or diacetylhydrazine (DAcHz) is scientifically invalid due to fundamental differences in physicochemical properties, analytical behavior, and biological significance. Acetylisoniazid possesses a distinct molecular weight (179.18 g/mol) [1], lower aqueous solubility (25.51 g/L at pH 7.4) [1], and a different retention time on reversed-phase HPLC columns compared to INH (137.14 g/mol, 42.15 g/L) [2]. Furthermore, AcINH exhibits a unique metabolic profile: it is directly formed from INH by NAT2 and subsequently hydrolyzed to acetylhydrazine by amidase [3]. This metabolic flux makes AcINH an indispensable, specific biomarker for NAT2 phenotyping and for monitoring isoniazid metabolism in both clinical and preclinical studies [4]. Using INH or other metabolites as substitutes would lead to inaccurate quantification, misinterpretation of pharmacokinetic data, and flawed assessment of drug-induced liver injury risk, particularly in the context of acetylator status [4].

Acetylisoniazid (CAS 1078-38-2) Quantitative Differentiation Evidence Versus Key Analogs


Physicochemical Property Divergence: Acetylisoniazid vs. Isoniazid in Aqueous Solubility and Protein Binding

Acetylisoniazid exhibits significantly different physicochemical properties compared to its parent drug, isoniazid, which directly impact its behavior in analytical and biological systems. Key differences are observed in aqueous solubility and plasma protein binding. Specifically, acetylisoniazid has a lower aqueous solubility (25.51 g/L) and a lower fraction unbound in plasma (fu = 0.7) relative to isoniazid (42.15 g/L, fu = 0.9) [1]. These differences necessitate distinct sample preparation and analytical method development strategies when quantifying both compounds simultaneously. [1]

Pharmaceutical analysis Bioanalysis Physicochemical characterization

Analytical Method Performance: Comparative Recovery and Stability of Acetylisoniazid vs. Isoniazid in Plasma

In the context of bioanalytical method development, acetylisoniazid demonstrates distinct recovery and stability profiles compared to isoniazid when processed from plasma. An HPLC-UV method reported that the recovery of acetylisoniazid from human plasma was 55%, whereas recovery for isoniazid was 64% [1]. Furthermore, acetylisoniazid was found to be less stable than isoniazid when stored in plasma at -80°C [1]. These quantitative differences highlight that optimized sample preparation and storage conditions must be validated specifically for acetylisoniazid. [1]

Bioanalytical method validation Plasma stability Sample handling

Pharmacokinetic Disposition: Comparative AUC and Clearance of Acetylisoniazid vs. Isoniazid in a Rat Model

The pharmacokinetic (PK) behavior of acetylisoniazid differs markedly from that of its parent drug, isoniazid, as demonstrated in a rat model of carbon tetrachloride (CCl4)-induced liver injury. In the group receiving isoniazid plus rifampicin (H+R), the area under the curve (AUC) for acetylisoniazid was 1.69 times higher compared to the control (CCl4 + H) group [1]. This increase was less pronounced than the 2.24-fold increase observed for isoniazid AUC in the same group [1]. This indicates that hepatic impairment and drug-drug interactions differentially affect the exposure of the metabolite versus the parent drug. [1]

Pharmacokinetics Drug metabolism Preclinical development

Metabolic Flux as a Biomarker: Acetylisoniazid/isoniazid Ratio Distinguishes Rapid vs. Slow Acetylator Phenotypes

The metabolic ratio of acetylisoniazid (AcINH) to isoniazid (INH) is a well-established phenotypic marker for N-acetyltransferase 2 (NAT2) activity. In a human pharmacokinetic study following a 300 mg oral dose of isoniazid, rapid acetylators excreted significantly lower amounts of isoniazid (9.2% of dose) and higher amounts of acetylisoniazid compared to slow acetylators (32.4% of dose) [1]. This differential excretion pattern directly reflects the rate of AcINH formation and clearance. Consequently, the AcINH/INH metabolic ratio at a specific time point (e.g., 3 hours post-dose) is used to classify individuals as rapid, intermediate, or slow acetylators [2]. [1] [2]

Pharmacogenomics NAT2 phenotyping Personalized medicine

Hepatic Metabolism and Toxicity: Acetylisoniazid as a Precursor to the Hepatotoxic Metabolite Acetylhydrazine

Acetylisoniazid plays a direct and quantifiable role in the metabolic pathway leading to isoniazid-induced hepatotoxicity. It serves as the immediate precursor to acetylhydrazine, which is further metabolized by microsomal enzymes to a reactive, acylating species that covalently binds to liver proteins [1]. In human pharmacokinetic studies, the plasma half-life of acetylhydrazine, the downstream toxic metabolite, is approximately five times longer than that of isoniazid, leading to accumulation with repeated dosing, particularly in slow acetylators [2]. This demonstrates that acetylisoniazid is not an inert, inactive metabolite but a central intermediate in a toxicologically relevant pathway. [1] [2]

Drug-induced liver injury Toxicology Metabolic activation

Comparative Hepatic Disposition: Acetylisoniazid Demonstrates a Distinct Uptake/Secretion Profile in Human Liver

Physiologically based pharmacokinetic (PBPK) modeling of isoniazid and its metabolites in humans reveals a striking difference in hepatic disposition between acetylisoniazid and other metabolites. Following a 300 mg oral dose, acetylisoniazid is predicted to be net secreted from the liver (-67.7% and -22.2% of the dose in fast and slow acetylators, respectively), whereas isoniazid is taken up (70.5% and 24.1%) [1]. This net secretion contrasts sharply with the hepatic accumulation observed for the parent drug and the toxic metabolites hydrazine and acetylhydrazine. [1]

Physiologically based pharmacokinetic (PBPK) modeling Hepatic transport Metabolism

Primary Procurement and Research Use Cases for Acetylisoniazid (CAS 1078-38-2)


Analytical Reference Standard for Bioanalytical Method Development and Validation

Acetylisoniazid is procured as a certified reference standard for the development, validation, and routine application of quantitative bioanalytical methods (e.g., LC-MS/MS, HPLC-UV) for the simultaneous determination of isoniazid and its metabolites in plasma, urine, and tissue samples . Its distinct physicochemical properties and lower recovery from plasma (55%) compared to isoniazid (64%) [1] necessitate its use as an authentic analyte for accurate calibration, quality control, and assessment of method performance parameters like recovery, matrix effect, and stability. This is critical for ensuring data integrity in pharmacokinetic, therapeutic drug monitoring, and forensic toxicology studies. [1]

NAT2 Phenotyping and Pharmacogenomic Research

In pharmacogenomic studies, acetylisoniazid is a key analyte used to determine an individual's N-acetyltransferase 2 (NAT2) acetylator phenotype . By quantifying the metabolic ratio of AcINH to INH in plasma or urine at defined time points post-dose (e.g., 3 hours), researchers can reliably classify subjects as rapid, intermediate, or slow acetylators . This classification is essential for investigating the relationship between NAT2 genotype/phenotype and clinical outcomes, including treatment efficacy and the risk of isoniazid-induced hepatotoxicity [1]. Procurement of high-purity acetylisoniazid standards is therefore fundamental to the accuracy of such translational research. [1]

In Vitro and In Vivo Mechanistic Toxicology Studies of Drug-Induced Liver Injury (DILI)

Given its central role as the precursor to the hepatotoxic metabolite acetylhydrazine, acetylisoniazid is used as a probe compound in mechanistic studies of drug-induced liver injury . Researchers use acetylisoniazid to investigate the pathways of its hydrolysis by amidase to acetylhydrazine and the subsequent microsomal activation leading to covalent protein binding and oxidative stress [1]. Quantitative analysis of acetylisoniazid and its downstream metabolites in cell-based assays or animal models is necessary to dissect the relative contribution of each species to hepatocellular toxicity and to evaluate the impact of drug-drug interactions or genetic polymorphisms on this pathway. [1]

Quality Control and Impurity Testing in Isoniazid Drug Product Manufacturing

In the pharmaceutical industry, acetylisoniazid is used as a reference standard for impurity profiling and quality control (QC) release testing of isoniazid active pharmaceutical ingredient (API) and finished drug products . As a known process impurity and degradation product, its presence and quantity must be monitored and controlled according to regulatory guidelines (e.g., ICH). The use of a well-characterized acetylisoniazid standard ensures accurate identification and quantification during HPLC/UPLC analysis, supporting Abbreviated New Drug Application (ANDA) filings and commercial batch release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylisoniazid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.